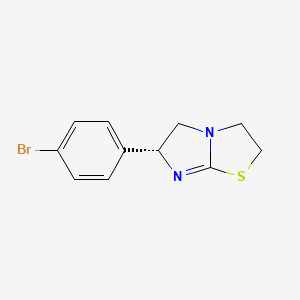

4-Bromodexamisole

Description

4-Bromodexamisole is a brominated derivative of dexamisole, a known anthelmintic agent belonging to the benzimidazole class. The bromine substituent likely increases lipophilicity and improves target binding, a trend observed in related compounds like 4-(4-Bromophenyl)-2-methyl-1,3-oxazole, which exhibits enhanced interactions with biological targets due to halogen substitution .

Properties

CAS No. |

71461-23-9 |

|---|---|

Molecular Formula |

C11H11BrN2S |

Molecular Weight |

283.19 g/mol |

IUPAC Name |

(6R)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole |

InChI |

InChI=1S/C11H11BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7H2/t10-/m0/s1 |

InChI Key |

HTHGAIADRJRJOY-JTQLQIEISA-N |

Isomeric SMILES |

C1CSC2=N[C@@H](CN21)C3=CC=C(C=C3)Br |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromodexamisole involves the bromination of methoxybenzene. Under an oxidizing gas atmosphere, methoxybenzene and liquid bromine are dissolved into 1-butyl-3-methylimidazole nitrate. The reaction is carried out under closed conditions at temperatures ranging from 25°C to 100°C for more than one hour .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity and a high raw material conversion rate, effectively reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-Bromodexamisole undergoes various chemical reactions, including:

Substitution Reactions: It forms Grignard reagents and organozinc derivatives.

Coupling Reactions: It participates in Suzuki and Heck coupling reactions.

Common Reagents and Conditions

Grignard Reagent Formation: Reacts with magnesium in dry ether.

Suzuki Coupling: Catalyzed by palladium pincer complexes.

Heck Reaction: Conducted in room-temperature ionic liquids.

Major Products Formed

Tris(4-methoxyphenyl)phosphine: Formed from the reaction with phosphorus trichloride.

Ethyl 4-methoxycinnamate: Result of the Heck reaction with ethyl acrylates.

Scientific Research Applications

4-Bromodexamisole is used in various scientific research applications:

Chemistry: As a brominating reagent and intermediate in synthetic chemistry.

Biology: Used in RNA extraction to eliminate DNA contamination.

Medicine: Acts as a precursor in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of aryl 1,3-diketones and other organic compounds.

Mechanism of Action

The mechanism of action of 4-Bromodexamisole involves its ability to form reactive intermediates, such as Grignard reagents and organozinc derivatives. These intermediates participate in various coupling reactions, facilitating the formation of complex organic molecules .

Comparison with Similar Compounds

Benzimidazole Derivatives

Benzimidazole derivatives with bromine substitutions, such as Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- , demonstrate how halogenation influences bioactivity. The trifluoromethyl and nitro groups in this compound enhance its stability and electron-withdrawing effects, whereas this compound’s simpler bromine substitution may prioritize steric accessibility for target binding .

| Compound | Substituents | Molecular Weight | Key Applications |

|---|---|---|---|

| Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- | Br, NO₂, CF₃ | 335.1 g/mol | Medicinal chemistry, drug design |

| This compound (inferred) | Br at position 4 | ~300–350 g/mol* | Anthelmintic, potential anticancer |

*Estimated based on structural analogs.

Brominated Oxazole and Thiazole Derivatives

Compounds like 4-(4-Bromophenyl)-2-methyl-1,3-oxazole and 4-Bromophenylthioacetate highlight the role of bromine in modulating reactivity. The oxazole derivative’s bromophenyl group enhances antimicrobial activity, while the thioacetate group in the latter compound increases electrophilicity, enabling nucleophilic substitutions . In contrast, this compound’s benzimidazole core may offer greater hydrogen-bonding capacity, improving target specificity .

Imidazole-Based Analogs

1-(4-Bromophenyl)imidazole-2-thiol and 1-(4-(Bromomethyl)phenyl)-1H-imidazole hydrobromide illustrate how bromine positioning affects biological activity. This compound’s bromine at the 4-position of the benzimidazole ring may similarly optimize steric and electronic interactions with parasitic or cancer cell targets .

Data Table: Key Brominated Heterocycles and Their Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.